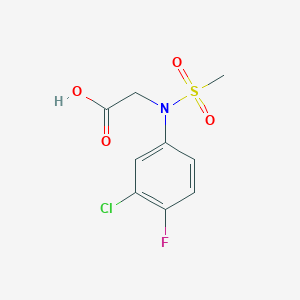

N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Chloro-4-fluorophenyl)-5-(methylsulfonyl)-2-furamide” is a chemical compound with the molecular formula C12H9ClFNO4S . It has an average mass of 317.721 Da and a monoisotopic mass of 316.992493 Da .

Molecular Structure Analysis

The molecular structure of “N-(3-Chloro-4-fluorophenyl)-5-(methylsulfonyl)-2-furamide” consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(3-Chloro-4-fluorophenyl)-5-(methylsulfonyl)-2-furamide” are not available in the sources I found .Scientific Research Applications

Herbicide Transport and Environmental Impact

N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine's implications in environmental science, particularly regarding herbicide transport through soil and its potential environmental impact, are significant. Research indicates that glyphosate and similar compounds, while designed to be more environmentally friendly due to stronger soil sorption and lower toxicity, can still be transported to groundwater via preferential flow. This challenges the notion that strong sorption properties alone can mitigate the environmental risks associated with herbicide use, underscoring the need for comprehensive studies on the movement and persistence of these chemicals in the environment (Malone et al., 2004).

Biological Ligand Studies

The compound has been explored in the context of biological ligand studies, where it forms chiral N, O-chelates with metal complexes. This research provides a foundation for understanding how such compounds can interact with metals, offering insights into potential applications in medicinal chemistry and bioinorganic chemistry (Koch & Beck, 2001).

Micellar Electrokinetic Capillary Chromatography

In the field of analytical chemistry, derivatives of this compound, such as the fluorosurfactant N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine, have shown promise in enhancing the efficiency and selectivity of micellar electrokinetic capillary chromatography (MEKC). This suggests the compound's potential utility in improving analytical methodologies for complex sample mixtures (de Ridder et al., 2001).

Antagonists for Neurological Receptors

The compound has been investigated as a base structure for developing antagonists for glycine-site NMDA and AMPA receptors. This research is crucial for understanding how modifications of the this compound structure can lead to significant bioactive properties, potentially contributing to the development of new therapeutic agents for neurological disorders (Hays et al., 1993).

Chemoselective Arylsulfonylation

Studies have also explored the chemoselective arylsulfonylation of amino acid derivatives using related compounds, showcasing the compound's utility in organic synthesis. This research has implications for peptide modification and drug development, offering methods for selective modification of biomolecules (Penso et al., 2003).

NMDA Receptor Antagonism

Investigations into the effects of similar compounds on NMDA receptors have identified potential therapeutic applications in treating neurological conditions. This research highlights the importance of understanding the interactions between specific chemical structures and brain receptors (Bettini et al., 2010).

Properties

IUPAC Name |

2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO4S/c1-17(15,16)12(5-9(13)14)6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGKNFGWKXVNDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC(=C(C=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2811002.png)

![N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2811006.png)

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine](/img/structure/B2811015.png)